7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione
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Overview
Description
7-Isobutyl-5,8-diazaspiro[35]nonane-6,9-dione is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5,8-Diazaspiro[3.5]nonane-6,9-dione: A structurally similar compound with different substituents.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Another spiro compound with distinct functional groups.
Uniqueness
7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione is unique due to its specific isobutyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
7-(2-methylpropyl)-5,8-diazaspiro[3.5]nonane-6,9-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-9(14)13-11(4-3-5-11)10(15)12-8/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
IVHYFSDIZKEVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC2(CCC2)C(=O)N1 |
Origin of Product |
United States |
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